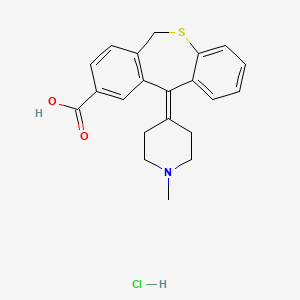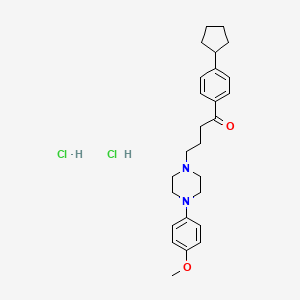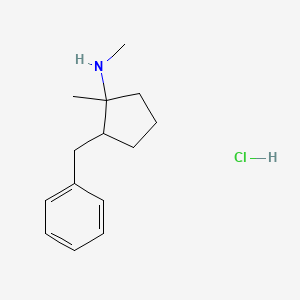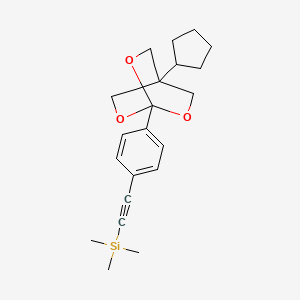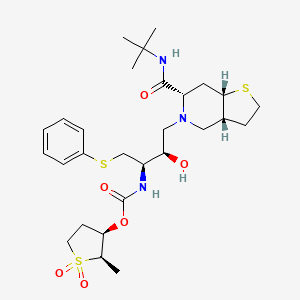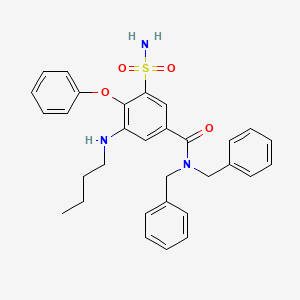
Bumetanide dibenzylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bumetanide dibenzylamide is a derivative of bumetanide, a well-known loop diuretic used primarily to treat edema associated with congestive heart failure, hepatic and renal disease, and nephrotic syndrome. This compound has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as epilepsy .
Preparation Methods
The synthesis of bumetanide dibenzylamide involves the reaction of bumetanide with dibenzylamine. The process typically includes the following steps:
Starting Material: Bumetanide is used as the starting material.
Reaction with Dibenzylamine: Bumetanide is reacted with dibenzylamine under specific conditions to form this compound.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Bumetanide dibenzylamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions can occur, particularly at the amide or benzyl groups, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other pharmaceutical compounds.
Biology: Studies have shown its potential in modulating ion transport in cells, which can be useful in understanding cellular processes.
Mechanism of Action
Bumetanide dibenzylamide exerts its effects by inhibiting the sodium-potassium-chloride cotransporter in cells. This inhibition leads to a decrease in intracellular chloride levels, which in turn affects the excitability of neurons. The compound’s ability to cross the blood-brain barrier enhances its effectiveness in targeting neurological pathways .
Comparison with Similar Compounds
Bumetanide dibenzylamide is compared with other similar compounds such as:
Bumetanide: The parent compound, primarily used as a diuretic.
Bumetanide diethylamide: Another derivative with similar properties but different pharmacokinetics.
Bumetanide morpholinoamide: Known for its potential in treating neurological disorders.
This compound stands out due to its enhanced ability to penetrate the blood-brain barrier and its potential therapeutic applications in neurology.
Properties
CAS No. |
885051-33-2 |
|---|---|
Molecular Formula |
C31H33N3O4S |
Molecular Weight |
543.7 g/mol |
IUPAC Name |
N,N-dibenzyl-3-(butylamino)-4-phenoxy-5-sulfamoylbenzamide |
InChI |
InChI=1S/C31H33N3O4S/c1-2-3-19-33-28-20-26(21-29(39(32,36)37)30(28)38-27-17-11-6-12-18-27)31(35)34(22-24-13-7-4-8-14-24)23-25-15-9-5-10-16-25/h4-18,20-21,33H,2-3,19,22-23H2,1H3,(H2,32,36,37) |
InChI Key |
PXEMVEVMHVJJTK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C(C(=CC(=C1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)S(=O)(=O)N)OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



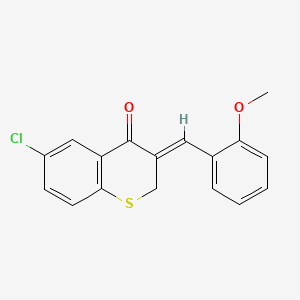
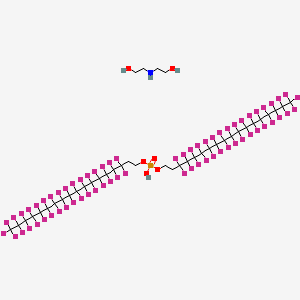
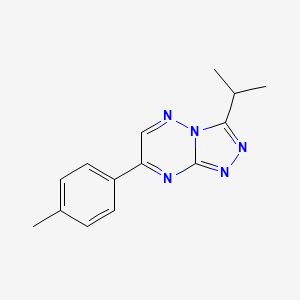
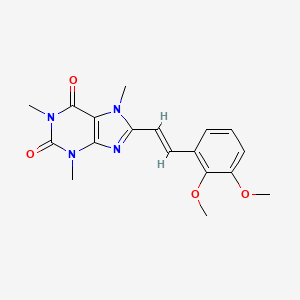
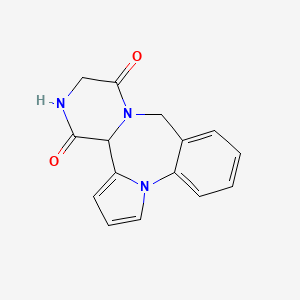
![lithium;hydroxy-[2-[[3-(methylamino)-3-sulfanylidenepropyl]amino]ethylsulfanyl]phosphinate](/img/structure/B12758799.png)
